4-(Piperidin-4-yl)piperazin-2-one dihydrochloride

Descripción general

Descripción

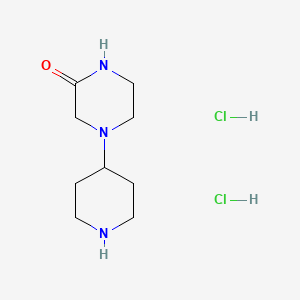

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride is an organic compound with the molecular formula C9H19Cl2N3O . It is used for research purposes . Piperidine derivatives are key components in the production of drugs and have been utilized in various therapeutic applications .

Molecular Structure Analysis

The molecular structure of 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride consists of 9 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact linear structure formula is not provided in the available resources .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride are not detailed in the available resources, piperidine derivatives are known to undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride has a molecular weight of 256.17 . It has a high gastrointestinal absorption and is a P-gp substrate . Its water solubility is classified as soluble, with a solubility of 2.22 mg/ml or 0.00868 mol/l .Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Activities : Some derivatives have been synthesized and tested for antimicrobial activities, showing good or moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, novel triazole derivatives with potential anticancer properties were explored for their ability to inhibit cancer cell growth through interactions with estrogen receptors and other targets (Parveen et al., 2017).

Drug Discovery and Development : Research into piperidine and piperazine derivatives has yielded compounds with significant therapeutic potential. For example, a CGRP receptor inhibitor with a piperidine and piperazine moiety was developed through enantioselective synthesis, highlighting the importance of these structures in medicinal chemistry (Cann et al., 2012).

Pharmacological Studies : Compounds featuring piperazine and piperidine substructures have been explored for their pharmacological properties, including antihypertensive, antiarrhythmic, and adrenolytic activities. Their potential as therapeutic agents is often linked to their interactions with specific receptors or enzymes, showcasing the versatility of these chemical motifs in drug design (Malawska et al., 2002).

Materials Science and Corrosion Inhibition : Beyond pharmacology, piperidine derivatives have been investigated for their applications in materials science, such as the inhibition of metal corrosion. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand the adsorption and inhibition properties of these compounds on metal surfaces, providing insights into their protective capabilities (Kaya et al., 2016).

Safety And Hazards

The safety information available indicates that 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride may cause harm if ingested, inhaled, or comes into contact with skin . Precautionary measures include avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-piperidin-4-ylpiperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFKLYLVOBTIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)

![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)

![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol](/img/structure/B1525136.png)